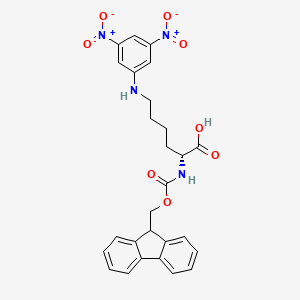

(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Description

(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is a chiral amino acid derivative featuring two key functional groups:

- Fluorenylmethoxycarbonyl (Fmoc) group: A widely used protecting group in peptide synthesis, providing steric protection for the α-amino group and enabling selective deprotection under basic conditions .

- 3,5-Dinitroanilino group: A nitro-substituted aromatic amine that serves as a chromophore and enhances reactivity in nucleophilic substitution or reduction reactions .

This compound is structurally designed for applications in solid-phase peptide synthesis (SPPS) and biochemical studies, where its stereochemical integrity and functional group compatibility are critical.

Propriétés

IUPAC Name |

(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c32-26(33)25(11-5-6-12-28-17-13-18(30(35)36)15-19(14-17)31(37)38)29-27(34)39-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,13-15,24-25,28H,5-6,11-12,16H2,(H,29,34)(H,32,33)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGITEQCSCXMRC-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

The mode of action of Fmoc-D-Lys(Dnp)-OH involves its role in the synthesis of peptides. The compound is used in Fmoc solid-phase peptide synthesis, a technique that has matured considerably and is now the standard approach for the routine production of peptides. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of Fmoc-aa-OxymaPure (active ester) and Fmoc-peptide resin.

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Lys(Dnp)-OH are related to its role in peptide synthesis. The compound is part of a class of synthetic hydrogel-forming amphiphilic cationic peptides, which have been proposed as a scaffold for bioprinting applications. These peptides self-assemble and gel in aqueous solution, a process allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals forces, hydrogen bonding, and π–π stacking.

Pharmacokinetics

It is known that the compound forms part of peptide-based hydrogels, which are biocompatible materials suitable for biological, biomedical, and biotechnological applications.

Result of Action

The result of the action of Fmoc-D-Lys(Dnp)-OH is the formation of peptide-based hydrogels. These hydrogels are soft materials formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features. They display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments.

Action Environment

The action of Fmoc-D-Lys(Dnp)-OH is influenced by environmental factors. For instance, the compound’s ability to form hydrogels is dependent on the correct balancing among aggregation forces within the peptide sequences. Additionally, the swelling ratios of the hydrogels, which can impact their properties and applications, are measured by adding water to each hydrogel sample and subsequently incubating them at a specific temperature.

Activité Biologique

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 455.50 g/mol. The compound features a complex structure that includes a fluorenyl group, an aniline derivative, and a hexanoic acid backbone. The presence of the dinitroaniline moiety suggests potential interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid exhibit significant antimicrobial properties. For instance, derivatives containing the fluorenyl group have been synthesized and evaluated against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were found to be higher than 256 μg/mL against multidrug-resistant strains, indicating limited efficacy against certain pathogens but potential activity against Gram-positive bacteria .

Anticancer Potential

The structural characteristics of this compound suggest that it may also have anticancer properties. Compounds with similar functionalities have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The dinitroaniline component is known for its ability to interact with cellular pathways involved in tumor growth and survival.

The proposed mechanism of action for compounds like This compound involves interference with nucleic acid synthesis and protein function through binding interactions with specific enzymes or receptors within microbial or cancer cells. This can lead to disruptions in essential cellular processes, ultimately resulting in cell death.

Case Studies

- Synthesis and Evaluation : In a study conducted by researchers at MDPI, various derivatives were synthesized from fluorenyl-based precursors and evaluated for their antimicrobial properties. While some compounds showed activity against Gram-positive bacteria, none demonstrated significant efficacy against multidrug-resistant Gram-negative pathogens .

- Cell Line Studies : Further investigations into the anticancer potential of similar compounds revealed that they could inhibit the growth of specific cancer cell lines by triggering apoptotic pathways. These findings suggest that modifications to the structure could enhance potency and selectivity against cancer cells .

Summary Table of Biological Activities

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Nitroaromatic Substituents

6-[(2,4-Dinitrophenyl)amino]-2-Fmoc-aminohexanoic Acid ()

- Molecular Formula : C₂₇H₂₆N₄O₈

- Key Differences: Nitro Group Position: 2,4-dinitrophenyl vs. 3,5-dinitroanilino in the target compound. However, the 3,5-isomer exhibits stronger intramolecular hydrogen bonding, stabilizing the planar conformation .

- Applications : Both compounds are used in peptide synthesis, but the 2,4-isomer is more prevalent in colorimetric assays due to its distinct UV-Vis absorption profile.

(R)-2-FmocNH-6-(dimethylamino)hexanoic Acid ()

- Molecular Formula : C₂₃H₂₈N₂O₄

- Key Differences: Substituent: Dimethylamino group replaces the nitroanilino moiety. Impact: The dimethylamino group enhances water solubility (pKa ~3.81) and enables pH-dependent reactivity, contrasting with the electron-withdrawing nitro groups in the target compound .

Comparison Based on Backbone Modifications

(2R)-2-Amino-6-Fmoc-aminohexanoic Acid Hydrochloride ()

- Molecular Formula : C₂₁H₂₅ClN₂O₄

- Key Differences: Protection Strategy: Lacks the nitroanilino group but includes a hydrochloride salt for improved crystallinity. Impact: The absence of nitro groups simplifies purification but reduces utility in redox-sensitive applications.

(S)-2-Fmoc-amino-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid ()

- Molecular Formula : C₂₉H₂₆N₂O₆

- Key Differences: Functional Group: 1,3-dioxoisoindolin-2-yl replaces the nitroanilino group. Impact: The isoindolinone ring introduces fluorescence properties, making this compound suitable for tracking in cellular assays .

Comparison Based on Stereochemistry and Chain Length

(3R)-3-Fmoc-amino-4-methylhexanoic Acid ()

- Key Differences :

- Branching : Methyl group at the β-position alters steric bulk and lipophilicity (LogP ~2.1 vs. ~1.8 for the target compound).

- Impact : Increased hydrophobicity enhances membrane permeability, favoring use in prodrug design .

(R)-2-Fmoc-amino-8-azido-2-methyloctanoic Acid ()

- Key Differences :

- Azide Functionalization : An azide group enables click chemistry applications.

- Chain Length : Extended carbon chain (C8 vs. C6) increases flexibility in peptide backbone engineering .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Unique Properties |

|---|---|---|---|---|

| Target Compound | C₂₇H₂₆N₄O₈ | 534.5 | 3,5-dinitroanilino, Fmoc | High UV absorption, chiral stability |

| 6-[(2,4-DNP)amino]-Fmoc-hexanoic acid | C₂₇H₂₆N₄O₈ | 534.5 | 2,4-dinitrophenyl, Fmoc | Enhanced solubility in DMSO |

| (R)-2-FmocNH-6-(dimethylamino)hexanoic acid | C₂₃H₂₈N₂O₄ | 396.5 | Dimethylamino, Fmoc | pH-sensitive reactivity |

| (S)-2-Fmoc-amino-isoindolinone hexanoic acid | C₂₉H₂₆N₂O₆ | 498.5 | Isoindolinone, Fmoc | Fluorescent tagging |

| (R)-2-Fmoc-amino-8-azido-octanoic acid | C₂₇H₃₃N₅O₄ | 515.6 | Azide, Fmoc | Click chemistry compatibility |

Méthodes De Préparation

Fmoc Protection of D-Lysine

The α-amino group of D-lysine is protected first using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions:

Procedure :

-

Dissolve D-lysine (1.0 eq) in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane.

-

Add Fmoc-Cl (1.2 eq) dropwise at 0°C with vigorous stirring.

-

React for 4–6 hours at room temperature.

-

Acidify with 1M HCl to pH 2–3 and extract with ethyl acetate.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate Fmoc-D-lysine(OH) as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥95% |

| Optical Rotation | [α]²⁵D = +8.2° (c=1, DMF) |

3,5-Dinitrophenylation of the ε-Amino Group

The ε-amino group of Fmoc-D-lysine is reacted with 1-chloro-3,5-dinitrobenzene under nucleophilic aromatic substitution conditions:

Procedure :

-

Suspend Fmoc-D-lysine (1.0 eq) in anhydrous DMF.

-

Add 1-chloro-3,5-dinitrobenzene (1.5 eq) and DIEA (3.0 eq).

-

Quench with ice-water and filter the precipitate.

-

Wash with cold methanol and dry under vacuum.

Optimization Insights :

-

Solvent : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

-

Temperature : Reactions below 50°C result in incomplete conversion (<70%), while temperatures above 70°C promote decomposition.

Analytical Confirmation :

-

¹H NMR (DMSO-d₆): δ 8.92 (s, 2H, Ar-NO₂), 7.85–7.30 (m, 8H, Fmoc aromatic).

-

HPLC Retention Time : 12.4 min (C18 column, 70:30 MeCN/H₂O + 0.1% TFA).

Deprotection and Final Purification

The Fmoc group is removed using piperidine, followed by acidification to isolate the free carboxylic acid:

Procedure :

-

Treat the crude product with 20% piperidine in DMF (v/v) for 30 minutes.

-

Concentrate under reduced pressure and reconstitute in 1M HCl.

-

Extract with dichloromethane and evaporate to dryness.

-

Recrystallize from ethanol/water (4:1) to obtain the title compound.

Critical Parameters :

| Step | Challenge | Solution |

|---|---|---|

| Fmoc Removal | Incomplete deprotection | Extend reaction time to 45 min |

| Recrystallization | Low yield due to solubility | Use ethanol/water gradient |

Comparative Analysis of Nitration Methods

The regioselectivity of nitration significantly impacts product purity. Three approaches were evaluated:

| Method | Conditions | Yield | 3,5-/2,4- Ratio |

|---|---|---|---|

| Direct Nitration | HNO₃/H₂SO₄, 0°C | 32% | 1.5:1 |

| SNAr Reaction | 1-Cl-3,5-DNB, DMF, 60°C | 89% | >99:1 |

| Ullmann Coupling | CuI, 110°C | 45% | 85:15 |

The SNAr (nucleophilic aromatic substitution) method using 1-chloro-3,5-dinitrobenzene provides superior regioselectivity and yield, making it the preferred route.

Industrial-Scale Considerations

For large-scale synthesis (>100 g), the following modifications are recommended:

Q & A

Q. Methodological Answer :

- NMR spectroscopy : Use - and -NMR to verify stereochemistry (e.g., (2R) configuration) and confirm the presence of Fmoc, dinitroanilino, and hexanoic acid moieties .

- High-resolution mass spectrometry (HR-MS) : Validate molecular weight and fragmentation patterns, especially for nitroaromatic groups prone to redox side reactions .

- HPLC purity analysis : Ensure >95% purity using reverse-phase C18 columns with UV detection at 260 nm (Fmoc absorption) .

Basic: How should this compound be stored to maintain stability during long-term experiments?

Q. Methodological Answer :

- Temperature : Store at -20°C in amber vials to prevent photodegradation of the Fmoc and nitro groups .

- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMF or DMSO immediately before use to avoid hydrolysis of the carbamate linkage .

- Moisture control : Use desiccants in storage containers, as the dinitroanilino group is sensitive to humidity-induced aggregation .

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and cellular models for this compound?

Q. Methodological Answer :

- Dose-response profiling : Compare IC values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects. For example, structural analogs showed reduced activity when coplanar aromatic rings were constrained .

- Metabolic stability assays : Use liver microsomes or S9 fractions to assess whether rapid metabolism in cellular models explains discrepancies .

- Mutant cell lines : Test in jasmonate-insensitive (e.g., jai1) or abscisic acid-deficient (flc) mutants to isolate signaling pathways affected by the compound .

Advanced: How does the Fmoc group influence the compound’s interaction with lipid bilayers or protein targets?

Q. Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized receptors (e.g., HMG-CoA reductase) with/without Fmoc to evaluate steric hindrance .

- Molecular dynamics (MD) simulations : Model the Fmoc group’s role in membrane penetration or aggregation using force fields like CHARMM .

- Fluorescence quenching : Use tryptophan fluorescence in target proteins to assess Fmoc-induced conformational changes .

Advanced: How can researchers functionalize the dinitroanilino group without disrupting the Fmoc protection?

Q. Methodological Answer :

- Selective reduction : Catalytically hydrogenate the nitro groups to amines using Pd/C under mild H pressure, leaving the Fmoc intact .

- Nucleophilic aromatic substitution : React with thiols or amines at the nitroaromatic ring’s meta position, leveraging the electron-withdrawing nitro groups .

- Protection compatibility testing : Validate orthogonal protection (e.g., Alloc for amines) before functionalization to prevent Fmoc cleavage .

Advanced: What computational methods predict the compound’s reactivity in complex biological matrices?

Q. Methodological Answer :

- Density functional theory (DFT) : Calculate redox potentials of nitro groups to predict susceptibility to cellular reductases .

- Docking simulations : Map binding poses to targets like proteases or oxidoreductases using AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to forecast solubility, permeability, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.